molecular formula C14H16ClN3OS B2683557 2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol CAS No. 339017-87-7

2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol

Cat. No.: B2683557
CAS No.: 339017-87-7
M. Wt: 309.81
InChI Key: PBZWXZHWMQJMSS-UHFFFAOYSA-N
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Description

2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol is a pyrimidine derivative featuring a benzylamino-ethanol substituent. The compound’s core structure includes a 4-pyrimidinyl ring with a chlorine atom at position 6, a methylsulfanyl group at position 2, and a benzyl-linked aminoethanol side chain. This configuration confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and sulfur-containing substituents, which may influence solubility and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[benzyl-(6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c1-20-14-16-12(15)9-13(17-14)18(7-8-19)10-11-5-3-2-4-6-11/h2-6,9,19H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZWXZHWMQJMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)N(CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions using methylthiol or related reagents.

    Benzylation: The benzyl group is attached through a nucleophilic substitution reaction using benzyl halides.

    Formation of the Ethanol Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-chloro substituent on the pyrimidine ring serves as a primary site for nucleophilic displacement.

Reactant/ConditionsProductKey ObservationsSource
Ammonia (NH₃), ethanol, reflux6-amino derivativeSelective substitution at C6; 85% yield
N-Methylpiperazine, 0°C → room temp6-(4-methylpiperazinyl) derivativeRegioselective; forms isomeric products (5:1 ratio)
Sodium methoxide (NaOMe), THF6-methoxy derivativeRequires anhydrous conditions; 78% yield

Mechanistic Insight :

  • Chlorine displacement follows an SNAr mechanism, facilitated by electron-withdrawing groups (methylsulfanyl, pyrimidine ring) activating the C6 position .

  • Steric hindrance from the benzylamino group at C4 directs substitution to C6 .

Oxidation Reactions

The methylsulfanyl (-SMe) group undergoes oxidation to sulfoxide or sulfone derivatives.

Oxidizing AgentConditionsProductOutcomeSource
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)THF, -78°CSulfoxide (-SO-) at C2Selective oxidation; 71% yield
H₂O₂, acetic acid60°C, 4 hSulfone (-SO₂-) at C2Complete conversion; 92% yield

Structural Impact :

  • Oxidation increases polarity and hydrogen-bonding capacity, modifying biological activity .

Functionalization of the Ethanol Moiety

The terminal hydroxyl group participates in etherification and esterification.

Reaction TypeReagents/ConditionsProductNotesSource
EtherificationBenzyl chloride, K₂CO₃, DMFBenzyl ether derivativeProtects -OH; 88% yield
EsterificationAcetyl chloride, pyridineAcetate esterStabilizes alcohol; 95% yield
OxidationKMnO₄, H₂SO₄Carboxylic acid derivativeRequires controlled pH; 65% yield

Amino Group Reactivity

The benzylamino group at C4 undergoes alkylation and acylation.

ReactionReagents/ConditionsProductKey DataSource
Reductive alkylationFormaldehyde, NaBH₃CNN-Methylbenzylamino derivativeMaintains chirality; 82% yield
AcylationAcetic anhydride, Et₃NN-Acetylated derivativeBlocks amine; 90% yield

Applications :

  • Alkylation modulates lipophilicity for drug delivery optimization .

Ring Functionalization and Cyclization

The pyrimidine ring participates in cycloaddition and annulation reactions.

SubstrateConditionsProductYieldSource
Ethyl propiolate, CuIMicrowave, 120°CFused pyrimido-pyridazine derivative68%
Thiourea, HClReflux, ethanolThiazolo-pyrimidine hybrid75%

Mechanistic Pathway :

  • Cyclization proceeds via intramolecular nucleophilic attack, stabilized by the electron-deficient pyrimidine ring .

Comparative Reactivity Table

Functional GroupReaction TypeRelative Rate (k, s⁻¹)Dominant Factor
C6-ClSNAr with NH₃1.2 × 10⁻³Electron deficiency at C6
C2-SMeOxidation to sulfone4.5 × 10⁻⁴Oxidant strength
-NH-BenzylReductive alkylation2.8 × 10⁻⁴Steric accessibility

Stability Under Hydrolytic Conditions

The compound degrades under extreme pH:

ConditionDegradation PathwayHalf-Life (25°C)Primary Byproduct
pH 1.0 (HCl)Cleavage of benzylamino bond2.1 h6-Chloro-2-(methylsulfanyl)pyrimidin-4-ol
pH 13.0 (NaOH)Hydrolysis of methylsulfanyl group0.8 h2-Hydroxy derivative

Handling Recommendations :

  • Store at pH 6–8 in inert atmosphere to prevent decomposition .

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antiviral properties. The structure of 2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol suggests potential effectiveness against viral infections, particularly those requiring inhibition of viral replication pathways. Studies have shown that similar compounds can inhibit viral polymerases, which are crucial for viral genome replication .

Anticancer Properties

Compounds with similar structural motifs have been investigated for their anticancer activities. The presence of the pyrimidine ring in this compound allows for interaction with various cellular targets involved in cancer proliferation. For instance, research has demonstrated that certain pyrimidine derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways .

Antioxidant Effects

The antioxidant potential of this compound has been explored in various studies. The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases. In vitro assays have shown significant radical scavenging activity, comparable to standard antioxidants .

Case Study 1: Antiviral Efficacy

A study conducted on pyrimidine derivatives indicated that compounds structurally related to this compound exhibited antiviral efficacy against influenza viruses. The mechanism was linked to the inhibition of viral neuraminidase activity, which is essential for viral release from infected cells.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in oncology, particularly for cancers resistant to conventional treatments.

Data Tables

Application Mechanism References
AntiviralInhibition of viral polymerases ,
AnticancerInduction of apoptosis in cancer cells ,
AntioxidantScavenging free radicals ,

Mechanism of Action

The mechanism of action of 2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key structural motifs with several classes of molecules, as outlined below:

Compound Core Structure Key Substituents Reported Activity/Use Reference
2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol Pyrimidine 6-Cl, 2-SCH₃, benzylamino-ethanol Not explicitly stated (structural analog of bioactive pyrimidines) -
Ethyl 2-[2-(methylsulfanyl)-4-oxo-thienopyrimidinyl]acetate (13) Pyrimidine annulated with thiophene 2-SCH₃, ester group Synthetic intermediate for heterocyclic systems
2-(1-undecyloxy)-1-ethanol (C11OEtOH) Linear alkyl chain C11 alkyloxy, ethanol Nematicidal (LD₉₀ comparable to abamectin)
Bensulfuron-methyl Pyrimidine sulfonylurea 4,6-dimethoxy, sulfonylurea bridge Herbicide (inhibits plant acetolactate synthase)

Key Research Findings

  • Nematicidal Activity: Alkyloxy-ethanol homologs (C7–C13) show potent activity against Bursaphelenchus xylophilus, with C11OEtOH outperforming abamectin in LD₉₀ values.
  • Herbicidal Applications : Pyrimidine sulfonylureas (e.g., bensulfuron-methyl) highlight the importance of substituent positioning; the target compound’s 6-Cl and 2-SCH₃ groups may offer unexplored herbicidal mechanisms.

Biological Activity

2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol, with the CAS number 339017-87-7, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

  • Molecular Formula : C14H16ClN3OS
  • Molar Mass : 309.81 g/mol
  • Boiling Point : Approximately 515.3 °C (predicted)
  • Density : 1.34 g/cm³ (predicted)
  • pKa : 14.15 (predicted) .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including compounds similar to this compound. Research indicates that these compounds can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process.

Case Study : A study demonstrated that certain pyrimidine derivatives exhibited IC50 values for COX-2 inhibition comparable to that of celecoxib, a well-known anti-inflammatory drug, suggesting significant potential for therapeutic applications .

CompoundIC50 (μmol)Standard DrugIC50 (μmol)
Pyrimidine Derivative0.04 ± 0.09Celecoxib0.04 ± 0.01

Antimicrobial Activity

The antimicrobial efficacy of related pyrimidine derivatives has also been explored. Although specific data on this compound is limited, studies on structurally similar compounds indicate a selective action against Gram-positive bacteria.

Research Findings : A screening of various compounds revealed that only a subset showed significant antibacterial activity against Bacillus subtilis, with minimal inhibitory concentrations (MIC) indicating potential for further development as antimicrobial agents .

CompoundMIC (μg/mL)Target Bacteria
Compound A32Bacillus subtilis
Compound B64Escherichia coli

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their molecular structure. The presence of electron-donating groups has been shown to enhance anti-inflammatory potency. For instance, modifications at specific positions on the pyrimidine ring can significantly alter both COX-2 inhibition and antimicrobial effectiveness .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves constructing the pyrimidine core followed by functionalization. A common intermediate is methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate (CAS 63103-76-4), which can undergo nucleophilic substitution with benzylamine derivatives. For example, coupling reactions under basic conditions (e.g., DIPEA or DBU in ethylene glycol at 120–125°C) facilitate the introduction of the benzylamino-ethanol moiety . Key steps include:

  • Pyrimidine core synthesis : Cyclocondensation reactions using [4+2] strategies with thioureas or isothiocyanates .
  • Alkylation : Reaction of 2-bromoethanol with tertiary amines in toluene, using triethylamine as a base to yield ethanolamine derivatives (88% yield under optimized conditions) .
  • Purification : C18 reverse-phase chromatography (acetonitrile/water) or recrystallization from ethyl acetate to achieve >95% purity .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Critical techniques include:

  • NMR spectroscopy : To confirm regioselectivity of substitution on the pyrimidine ring (e.g., ¹H-NMR for methylsulfanyl protons at δ 2.5–2.7 ppm) .
  • HPLC-MS : For purity assessment (e.g., C18 columns, gradient elution with 0.1% formic acid in water/acetonitrile) and detection of impurities like 2-[benzyl(1,1-dimethylethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanol (a common degradation product) .
  • Elemental analysis : To validate empirical formula consistency, particularly for chlorine and sulfur content .

Advanced: How does the methylsulfanyl substituent influence the compound’s reactivity and biological activity?

Methodological Answer:
The methylsulfanyl group enhances electrophilicity at the pyrimidine C4 position, facilitating nucleophilic substitution reactions. In biological contexts, it improves target selectivity by forming hydrophobic interactions with enzyme pockets (e.g., kinase inhibitors). For instance, analogs with methylsulfanyl substituents showed 9207-fold selectivity in antitrypanosomal assays compared to unsubstituted derivatives . However, this group may also increase cytotoxicity, necessitating SAR studies to balance activity and safety .

Advanced: What challenges arise in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:
Key challenges include:

  • Side reactions : Competing alkylation at pyrimidine N1 vs. C4 positions. Using bulky bases like DBU minimizes N1 alkylation .
  • Temperature control : Exothermic reactions (e.g., sulfuryl chloride addition) require slow addition at 0°C to prevent decomposition .
  • Solvent selection : Polar aprotic solvents (DMF, ethylene glycol) improve solubility but complicate purification. Switching to toluene/ethyl acetate mixtures enhances yield (88% vs. 70% in DMF) .

Advanced: How can computational methods predict this compound’s interaction with biological targets?

Methodological Answer:
Molecular docking (e.g., AutoDock 4.2) can model binding to ATP-binding pockets or kinase domains. Validation involves:

  • RMSD analysis : Comparing docking poses with co-crystallized ligands (e.g., TAE-226 in FAK kinase, RMSD < 2 Å indicates reliable predictions) .
  • Free energy calculations : MM-GBSA scoring to rank binding affinities, particularly for methylsulfanyl-mediated hydrophobic interactions .
  • Experimental validation : IC50 assays (e.g., antitrypanosomal activity at 0.029 µM) to confirm computational predictions .

Advanced: What degradation pathways occur under varying storage conditions, and how are they mitigated?

Methodological Answer:
Common degradation pathways include:

  • Oxidation : Methylsulfanyl to sulfoxide/sulfone derivatives under aerobic conditions. Stabilization requires inert storage (argon atmosphere) and antioxidants like BHT .
  • Hydrolysis : Cleavage of the ethanolamine linker in acidic/basic conditions. Lyophilization and pH 6–7 buffers minimize this .
  • Impurity profiling : LC-MS detects degradation products like 2-[benzyl(tert-butyl)amino]-1-ethanol , requiring stringent control of reaction pH and temperature .

Basic: What spectroscopic signatures distinguish this compound from structurally similar analogs?

Methodological Answer:
Key identifiers:

  • UV-Vis : λmax at 265–270 nm (pyrimidine π→π* transitions) .
  • IR : Stretching vibrations for C-S (680–720 cm⁻¹) and NH (3300–3400 cm⁻¹) .
  • ¹³C-NMR : Pyrimidine C4 resonance at δ 160–165 ppm, shifted upfield by the benzylamino group .

Advanced: How do reaction solvents and bases impact yield and selectivity?

Methodological Answer:

  • Solvents : Ethylene glycol improves nucleophilicity of ethanolamine intermediates but complicates solvent removal. Toluene reduces side reactions but lowers solubility .
  • Bases : DBU promotes selective alkylation at pyrimidine C4, while triethylamine favors N1 substitution. DIPEA enhances coupling efficiency in polar solvents (96% yield in ethylene glycol vs. 75% in THF) .

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